[4-(Bromomethyl)phenyl]tributylstannane
Description
[4-(Bromomethyl)phenyl]tributylstannane is an organotin compound characterized by a tributylstannane group attached to a bromomethyl-substituted benzene ring. This compound serves as a versatile reagent in organic synthesis, particularly in Stille coupling reactions, where it facilitates carbon-carbon bond formation between aryl/vinyl halides and organostannanes . The bromomethyl group enhances reactivity by acting as a leaving group or a site for subsequent alkylation/functionalization, making it valuable in polymer chemistry, pharmaceutical intermediates, and materials science. Its synthesis often involves nucleophilic substitution or transmetallation reactions, with yields typically ranging between 46–62% under optimized conditions .
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]-tributylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H,6H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRPPIBKCLKISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BrSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Bromomethyl)phenyl]tributylstannane, with the CAS number 155720-49-3, is an organotin compound that has drawn attention due to its potential biological activities. Organotin compounds are known for their diverse applications in chemistry and biology, including their roles as catalysts, stabilizers, and in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Target Proteins
- Protein Kinases : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly cdk2, which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to altered cell cycle progression and potential cytotoxicity against cancer cells.
Mode of Action
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and subsequent cellular processes. This mechanism is common among organotin compounds and contributes to their antitumor properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Research Findings and Case Studies
Several studies have explored the biological implications of organotin compounds similar to this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors influencing its pharmacokinetics include:
- Absorption : The lipophilicity due to the tributyl groups may facilitate membrane permeability.
- Distribution : Organotin compounds tend to accumulate in lipid-rich tissues, which can affect their bioavailability.
- Metabolism : The metabolic pathways for organotin compounds often involve hydrolysis and oxidation reactions.
- Excretion : Primarily via urine, though specific data on this compound is limited.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Market and Industrial Perspectives
- Production Volume: 1-[4-(Bromomethyl)phenyl]ethanone dominates industrial production (2020–2025 ~56% yield, 62% market share in intermediates) due to its role in pharmaceuticals .
- Toxicity: Organostannanes like this compound require stringent handling due to neurotoxicity, whereas boronic acids (e.g., 4-bromomethylphenylboronic acid) are safer alternatives .
Research Advancements
- Synthetic Efficiency : highlights optimized yields (56–62%) for bromomethyl-containing compounds, underscoring the balance between reactivity and byproduct formation .
- Structural Analysis : X-ray crystallography (e.g., ) confirms that bromomethyl groups induce specific molecular geometries (e.g., 2.94° dihedral angles in dimeric units), critical for designing functional materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
